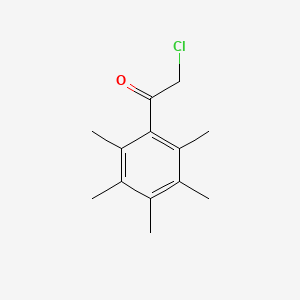

2-氯-1-(五甲基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated ethanone derivatives can involve chlorination reactions, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, where chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one was achieved using POCl3 reagent . Similarly, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone was described as a one-pot reaction involving dichloroacetyl chloride . These methods could potentially be adapted for the synthesis of "2-Chloro-1-(pentamethylphenyl)ethanone" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of chlorinated ethanones is often confirmed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy . For instance, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single-crystal XRD . These techniques could be employed to determine the molecular structure of "2-Chloro-1-(pentamethylphenyl)ethanone" and to confirm the position of the chloro substituent and the pentamethylphenyl group.

Chemical Reactions Analysis

The reactivity of chlorinated ethanones can be inferred from studies on similar compounds. For example, the compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone was used as a photoremovable protecting group for carboxylic acids, indicating that the ethanone moiety can participate in photochemical reactions . The chemical reactivity of "2-Chloro-1-(pentamethylphenyl)ethanone" could be explored in the context of its potential as a synthetic intermediate or in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanones can be studied using computational methods such as DFT. For example, the vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of a pyrazole derivative of chlorinated ethanone were investigated . Similarly, the novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was characterized by spectroscopic techniques and DFT computations, providing insights into its vibrational spectra, atomic charges, and thermodynamic properties . These studies suggest that "2-Chloro-1-(pentamethylphenyl)ethanone" would likely exhibit interesting optical and electronic properties that could be explored using similar methods.

科学研究应用

药物合成中的生物转化2-氯-1-(五甲基苯基)乙酮可以通过生物转化转化为咪康唑等抗真菌剂的手性中间体。一项研究使用细菌菌株对类似化合物进行生物催化,实现了高收率和对映体过量,使其成为药物合成的一种有价值的方法 (苗, 刘, 何, & 王, 2019).

晶体结构分析相关化合物的晶体结构可以通过X射线衍射和其他技术确定。一项研究提供了对相关化合物氢键和超分子网络的见解,说明了这些分析在理解化学性质方面的重要性 (Majumdar, 2016).

选择性α-单溴化2-氯-1-(五甲基苯基)乙酮等化合物可以进行选择性α-单溴化,一项研究表明类似酮的高效和区域选择性溴化,突出了在合成化学应用中的潜力 (Ying, 2011).

一锅合成技术对一锅合成方法的研究包括转化类似化合物以有效生产杂环化合物,如一项专注于氨基苯并[b]噻吩的研究 (Androsov 等人, 2010).

喹啉衍生物的合成研究探索了从芳基叠氮化酮合成喹啉衍生物,包括类似于2-氯-1-(五甲基苯基)乙酮的化合物。此类研究有助于开发在各个领域具有潜在应用的新型有机化合物 (Amaresh & Perumal, 1998).

溶液化学中的超声波研究涉及类似芳香族酮的超声波研究提供了对混合物中二元相互作用性质的见解,这对于理解溶液化学至关重要 (Tangeda & Nallani, 2005).

抗菌活性评估已经对氯代乙酮合成化合物的抗菌活性进行了研究,表明类似化合物在药学中的潜在用途 (Sherekar, Padole, & Kakade, 2022).

安全和危害

The compound is labeled with the GHS05, GHS07, and GHS08 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

属性

IUPAC Name |

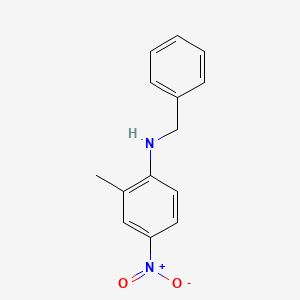

2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPLVERXFNZFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380204 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(pentamethylphenyl)ethanone | |

CAS RN |

57196-63-1 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)